Vegfr-2-IN-14
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Vegfr-2-IN-14 is a potent inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR-2). This receptor plays a crucial role in angiogenesis, the process by which new blood vessels form from pre-existing vessels. Inhibiting VEGFR-2 can be beneficial in treating various diseases, including cancer, where angiogenesis is a key factor in tumor growth and metastasis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Vegfr-2-IN-14 typically involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common method involves the use of quinoxaline-based derivatives. The synthetic route may include:
Formation of Quinoxaline Core: This step involves the condensation of o-phenylenediamine with a diketone under acidic conditions.
Functionalization: The quinoxaline core is then functionalized with various substituents to enhance its inhibitory activity against VEGFR-2. This may involve reactions such as halogenation, alkylation, or acylation.
Final Coupling: The final step involves coupling the functionalized quinoxaline with other moieties to form this compound.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Analyse Des Réactions Chimiques
Types of Reactions
Vegfr-2-IN-14 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the quinoxaline core, potentially altering its inhibitory activity.
Reduction: Reduction reactions can be used to modify specific functional groups, enhancing the compound’s stability and activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Halogenation may involve reagents like bromine or chlorine, while alkylation can be achieved using alkyl halides.
Major Products
The major products of these reactions are typically modified quinoxaline derivatives with enhanced inhibitory activity against VEGFR-2. These modifications can improve the compound’s pharmacokinetic properties and efficacy .
Applications De Recherche Scientifique
Vegfr-2-IN-14 has a wide range of scientific research applications, including:
Cancer Research: It is used to study the role of VEGFR-2 in tumor angiogenesis and to develop new cancer therapies.
Cardiovascular Research: The compound is used to investigate the role of VEGFR-2 in vascular diseases and to develop treatments for conditions such as atherosclerosis.
Drug Development: This compound serves as a lead compound in the development of new VEGFR-2 inhibitors with improved efficacy and safety profiles
Mécanisme D'action
Vegfr-2-IN-14 exerts its effects by binding to the ATP-binding site of VEGFR-2, preventing its dimerization and autophosphorylation. This inhibition blocks the downstream signaling pathways that promote endothelial cell proliferation, migration, and survival. Key pathways affected include the phosphoinositide 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sunitinib: Another VEGFR-2 inhibitor used in cancer therapy.
Sorafenib: A multi-kinase inhibitor that targets VEGFR-2 among other kinases.
Axitinib: A selective VEGFR-2 inhibitor with applications in cancer treatment
Uniqueness
Vegfr-2-IN-14 is unique due to its high specificity and potency against VEGFR-2. Compared to other inhibitors, it has shown improved efficacy in preclinical studies, making it a promising candidate for further development .
Propriétés
Formule moléculaire |
C24H23N3O3S |
---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
N-benzyl-2-[[5-[(1S)-1-(6-methoxynaphthalen-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C24H23N3O3S/c1-16(18-8-9-20-13-21(29-2)11-10-19(20)12-18)23-26-27-24(30-23)31-15-22(28)25-14-17-6-4-3-5-7-17/h3-13,16H,14-15H2,1-2H3,(H,25,28)/t16-/m0/s1 |
Clé InChI |
TXIKYRCWHMHHLK-INIZCTEOSA-N |
SMILES isomérique |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |
SMILES canonique |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.